

AZD3839: A Technical Guide to its Discovery and Structure-Based Design

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and structure-based design of AZD3839, a potent and selective inhibitor of the β -site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid- β (A β) peptides, the primary component of the amyloid plaques found in the brains of patients with Alzheimer's disease.[1][2][3] The inhibition of BACE1 is therefore a major therapeutic strategy for the treatment of Alzheimer's disease.[1][2][3]

AZD3839 was identified through a fragment-based screening approach coupled with structure-based drug design.[1][2][3] This approach has proven effective in identifying novel, potent, and selective small molecule inhibitors for challenging drug targets.

Quantitative Data Summary

The following tables summarize the key quantitative data for AZD3839, including its in vitro potency, selectivity, and cellular activity.

Table 1: In Vitro Enzyme Inhibition



Enzyme	K_i (nmol/liter)
Human BACE1	26.1
Human BACE2	372
Cathepsin D	>25,000

Data sourced from Fälting, J., et al. (2012).[1]

Table 2: Cellular Aβ Reduction

Cell Line	Assay	IC_50 (nmol/liter)
Human SH-SY5Y	sAPPβ release	16.7
Human SH-SY5Y	Aβ40 release	5.6
Mouse N2A	Aβ40 release	32.2
Mouse Primary Cortical Neurons	Aβ40 release	50.9
Guinea Pig Primary Cortical Neurons	Aβ40 release	24.8

Data sourced from Fälting, J., et al. (2012).[1][4]

Key Experimental Protocols BACE1 Fluorescence Resonance Energy Transfer (FRET) Assay

This biochemical assay was used to determine the in vitro potency of AZD3839 against recombinant human BACE1.[1][2][3]

Principle: The assay utilizes a peptide substrate containing a fluorescent donor and a quencher. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.



Protocol:

- Recombinant human BACE1 (20 nM) is pre-incubated with varying concentrations of AZD3839 for 30 minutes in a sodium acetate buffer (50 mM, pH 4.5) containing 100 mM NaCl, 0.05% BSA, and 0.05% Pluronic F-127.
- The reaction is initiated by the addition of a FRET peptide substrate.
- The increase in fluorescence is monitored over time, and the initial reaction rates are calculated.
- IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

SH-SY5Y Cell-Based sAPPβ and Aβ Release Assays

These cellular assays were used to assess the ability of AZD3839 to inhibit BACE1 activity in a more physiologically relevant context.[1][5]

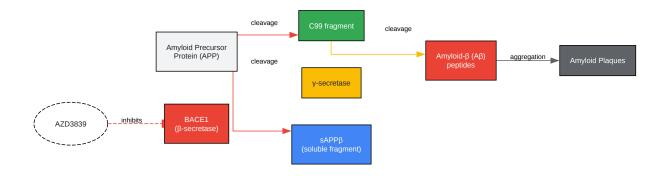
Protocol:

- Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F-12 medium supplemented with 10% fetal calf serum and 1% non-essential amino acids.
- Cells are treated with varying concentrations of AZD3839 for 16 hours.
- The cell culture supernatant is collected, and the levels of secreted sAPPβ and Aβ40 are measured using Meso Scale Discovery (MSD) electrochemiluminescence assays.
- Cell viability is assessed in parallel using a commercial cytotoxicity kit to ensure that the observed reduction in sAPPβ and Aβ is not due to toxic effects.
- IC50 values are calculated from the dose-response curves.

Visualizing the Science BACE1 Signaling Pathway



The following diagram illustrates the role of BACE1 in the amyloidogenic processing of the amyloid precursor protein (APP).



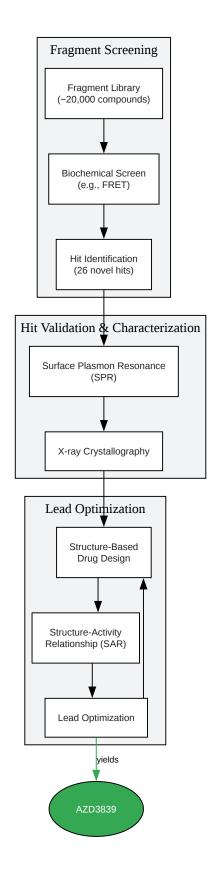
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Caption: Amyloidogenic processing of APP by BACE1 and y-secretase.

Fragment-Based Drug Discovery Workflow

The discovery of AZD3839 began with a fragment-based screening campaign to identify small, low-affinity compounds that bind to BACE1.





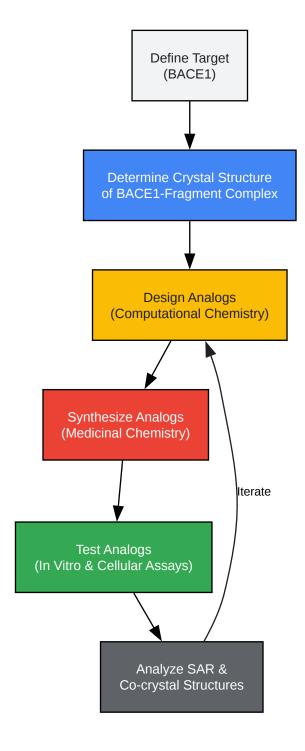
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Caption: Workflow for the fragment-based discovery of AZD3839.



Structure-Based Design Cycle for AZD3839

Once initial fragment hits were identified and their binding modes determined by X-ray crystallography, a structure-based design cycle was initiated to optimize their potency and drug-like properties.



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Caption: Iterative cycle of structure-based drug design for AZD3839.

Conclusion

The discovery of AZD3839 exemplifies the power of combining fragment-based screening with structure-based drug design to develop potent and selective inhibitors for challenging therapeutic targets. The comprehensive preclinical characterization of AZD3839 demonstrated its ability to effectively reduce Aβ levels in various in vitro and in vivo models, leading to its progression into Phase 1 clinical trials.[1][2] Although clinical development was later discontinued, the story of AZD3839 provides valuable insights and a robust framework for the ongoing efforts to develop effective disease-modifying therapies for Alzheimer's disease.[6]

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References

- 1. Fragment-based discovery of BACE1 inhibitors using functional assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computer-Aided Drug Design of β-Secretase, γ-Secretase and Anti-Tau Inhibitors for the Discovery of Novel Alzheimer's Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
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